![molecular formula C22H27BrN2O5 B4013959 1-(2-bromobenzyl)-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4013959.png)
1-(2-bromobenzyl)-4-(4-ethoxybenzyl)piperazine oxalate
Description
Synthesis Analysis
The synthesis of piperazine derivatives generally involves the reaction of bromobenzyl and ethoxybenzyl groups with piperazine or its derivatives under specific conditions. These reactions can yield a variety of compounds, including those with cardiotropic activities and specific structural features such as bromo and ethoxy substituents on the benzyl groups (Mokrov et al., 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including the arrangement of bromo and ethoxy substituents, significantly influences their chemical properties and biological activities. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to determine these structures, revealing details such as conformation, bond lengths, and angles (Elix et al., 1986).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, influenced by their functional groups. These reactions include N-alkylation, bromination, and interactions with reagents like N-bromosuccinimide, which can lead to the formation of diverse structural motifs and enhance their biological efficacy (Abdel-Hay et al., 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation. These properties are determined by the compound's molecular structure and the presence of specific substituents (Xie et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of piperazine derivatives are significantly affected by their structural features. For instance, the presence of bromo and ethoxy groups can influence the compound's electrophilic and nucleophilic properties, affecting its reactivity with various chemical agents (Yamaura et al., 1985).
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O.C2H2O4/c1-2-24-19-9-7-17(8-10-19)15-22-11-13-23(14-12-22)16-18-5-3-4-6-20(18)21;3-1(4)2(5)6/h3-10H,2,11-16H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLOPKZTXXXRBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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